

Chemo-Analytic Profiling: 3-Bromo-3'-morpholinomethyl Benzophenone

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Compound of Interest

Compound Name:	<i>3-Bromo-3'-morpholinomethyl benzophenone</i>
CAS No.:	898765-35-0
Cat. No.:	B1293296

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Executive Summary

In the landscape of modern medicinal chemistry, **3-Bromo-3'-morpholinomethyl benzophenone** (CAS: 898765-35-0) represents a "privileged scaffold"—a high-value intermediate used to synthesize CNS-active agents, kinase inhibitors, and anti-inflammatory therapeutics.[1] Its dual-functional nature, featuring an electrophilic aryl bromide and a basic morpholine moiety, allows for divergent synthesis strategies, including Suzuki-Miyaura cross-coupling and salt formation.[1]

This guide provides a definitive technical breakdown of its molecular weight, isotopic signature, and analytical validation protocols. It is designed to move beyond basic data listing, offering the causality and validation required for rigorous drug development environments.

Part 1: Physiochemical Identity & Constants

Precise stoichiometry is the bedrock of reproducible synthesis. The molecular weight (MW) provided here distinguishes between the Average MW (for molarity calculations) and the Monoisotopic Mass (for Mass Spectrometry identification).

Table 1: Critical Constants

Parameter	Value	Technical Context
Molecular Formula	C ₁₈ H ₁₈ BrNO ₂	Core stoichiometry.[1]
Average Molecular Weight	360.25 g/mol	Use for weighing reagents and calculating yield.
Monoisotopic Mass	359.0521 Da	Based on ⁷⁹ Br. Use for High-Res MS (HRMS) matching.[1]
Exact Mass (⁸¹ Br)	361.0500 Da	The secondary peak in the MS doublet.
CAS Registry Number	898765-35-0	Unique identifier for procurement/regulatory filing. [1]
Physical State	Solid / Oil	Often isolated as a viscous oil; HCl salts are crystalline solids.

Part 2: The Mass Spectrometry Signature (The "Bromine Effect")

Expert Insight: Why the MW isn't just "360.25"

In analytical chemistry, specifically Liquid Chromatography-Mass Spectrometry (LC-MS), relying on the average molecular weight (360.[1]25) can lead to false negatives. This molecule contains Bromine, which exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

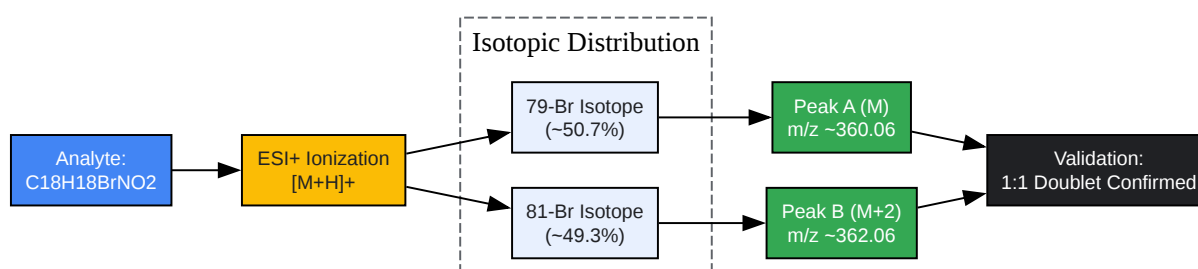
The Diagnostic Doublet: Unlike carbon-based compounds that show a single dominant peak, **3-Bromo-3'-morpholinomethyl benzophenone** will exhibit a distinct 1:1 doublet at m/z 359 and m/z 361 (in positive ionization mode, [M+H]⁺).[1]

- M Peak (360.06): Corresponds to the [⁷⁹Br + H]⁺ ion.
- M+2 Peak (362.06): Corresponds to the [⁸¹Br + H]⁺ ion.

Validation Protocol: If your MS spectrum shows a single peak at 360, the compound is likely debrominated (a common side reaction in aggressive reduction conditions). You must observe the "split" signal to confirm the integrity of the aryl bromide motif.

Visualization: Isotopic Logic Pathway

The following diagram illustrates the physical logic behind the mass spectrum signal, ensuring the analyst interprets the data correctly.



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Figure 1: The mass spectrometry logic flow demonstrating why a 1:1 doublet is the mandatory acceptance criterion for brominated intermediates.

Part 3: Synthesis & Analytical Workflow

To understand the impurities that might skew molecular weight determination (e.g., residual morpholine or bis-alkylated byproducts), one must understand the synthesis. The most robust route is the Mannich Reaction.

The Synthetic Route[2][3][4][5][6]

- Precursors: 3-Bromobenzophenone (or 3-Bromoacetophenone derivative) + Formaldehyde + Morpholine.[1]
- Mechanism: Acid-catalyzed condensation where the morpholine attacks the formaldehyde to form an iminium ion, which then undergoes electrophilic substitution at the activated position of the benzophenone ring.

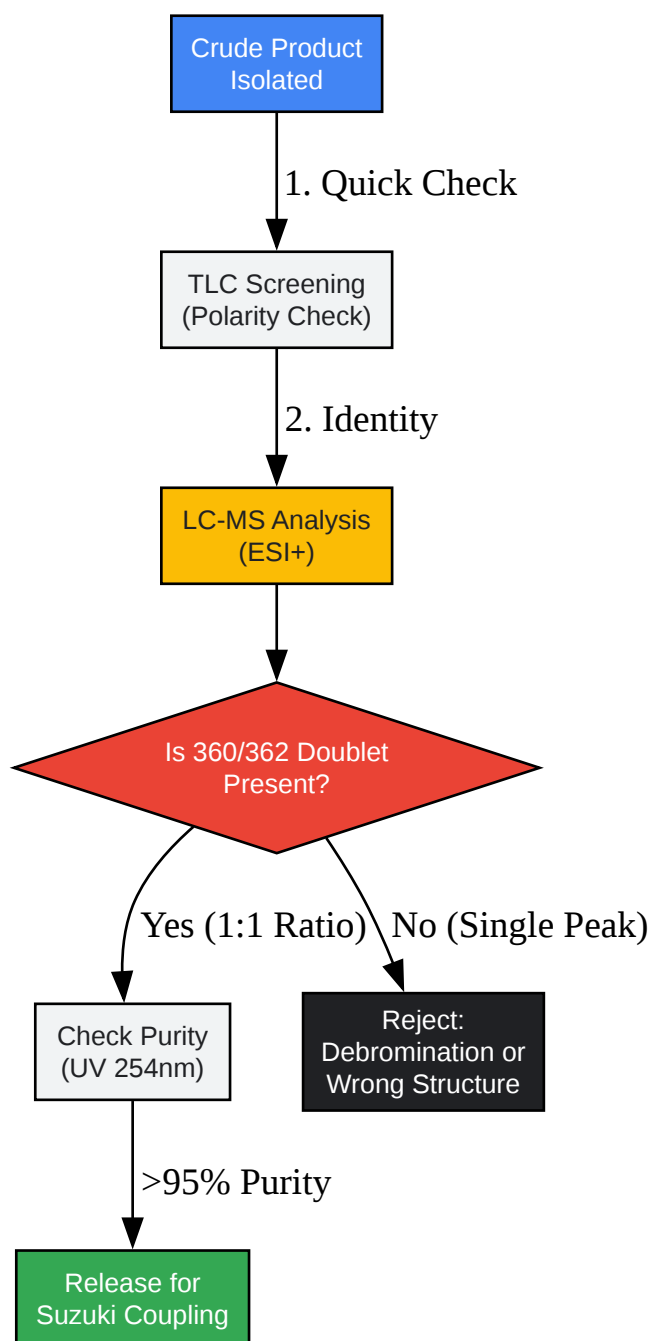
Analytical Validation Protocol (Step-by-Step)

Objective: Confirm identity and purity (>95%) prior to use in subsequent coupling reactions.

- Sample Preparation:
 - Dissolve 1 mg of sample in 1 mL of MeOH:Acetonitrile (50:50).
 - Critical: Add 0.1% Formic Acid to ensure protonation of the morpholine nitrogen (pKa ~8.3).
- LC-MS Setup:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
 - Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
 - Rationale: The morpholine group makes the compound polar; a standard gradient ensures it doesn't elute in the void volume.
- Data Interpretation:
 - Retention Time: Expect elution in the middle of the gradient (moderate lipophilicity due to benzophenone).
 - Mass Check: Look for the 360/362 doublet.
 - Impurity Check: Look for $m/z = 88$ (Morpholine) or $m/z = \sim 275$ (Unreacted 3-Bromobenzophenone).[\[1\]](#)

Visualization: QC Decision Tree

This workflow ensures that only validated material moves forward in the drug discovery pipeline.



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Figure 2: Quality Control decision tree. Note that the presence of the Br-isotope pattern is the primary "Go/No-Go" gate.[1]

Part 4: Handling and Stability

- **Hygroscopicity:** The morpholine nitrogen can form hydrates or absorb atmospheric moisture. Store in a desiccator.
- **Salt Formation:** For long-term storage, converting the free base to the Hydrochloride (HCl) salt (MW ~396.7 g/mol) is recommended to prevent oxidation and improve crystallinity.
- **Light Sensitivity:** Benzophenone derivatives can act as photo-initiators.[1] Store in amber vials to prevent radical formation or dimerization upon UV exposure.

References

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